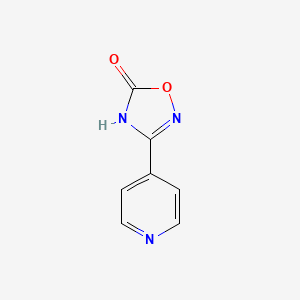

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Descripción

Propiedades

IUPAC Name |

3-pyridin-4-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGQKNGDCGSGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144803 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102227-52-1 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102227521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazides with nitriles in the presence of oxidizing agents. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.

Análisis De Reacciones Químicas

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the potential of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one as an antimicrobial agent. In vitro assays showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. The compound's efficacy was evaluated using the disc diffusion method, revealing promising results compared to standard reference drugs .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a selective cyclooxygenase (COX) inhibitor. Long-term use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is often limited due to gastrointestinal side effects. Therefore, new derivatives of oxadiazole compounds are being explored for their potential to provide effective anti-inflammatory action with fewer adverse effects .

Anticancer Potential

Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. The modification of existing oxadiazole derivatives has led to the discovery of new compounds that demonstrate cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new derivatives of this compound through reactions involving picolinohydrazide and unsymmetrical anhydrides. The synthesized compounds underwent characterization using techniques such as NMR and mass spectrometry. Biological assays confirmed their antibacterial and antifungal activities .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to evaluate the interaction between synthesized oxadiazole derivatives and target proteins involved in microbial resistance mechanisms. The results indicated strong binding affinities, suggesting that these compounds could serve as lead candidates for further drug development aimed at combating resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms | Method Used | Efficacy |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disc diffusion | Significant inhibition |

| Antibacterial | Escherichia coli | Disc diffusion | Moderate inhibition |

| Antifungal | Candida albicans | Disc diffusion | Notable efficacy |

| Anti-inflammatory | COX enzymes | In vitro assays | Selective inhibition |

| Anticancer | Various cancer cell lines | Cytotoxicity assays | Induced apoptosis |

Mecanismo De Acción

The mechanism of action of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

- Triazole Analogs: Compounds like 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-triazol-1-yl ethanones replace the oxadiazole ring with a triazole. This modification alters electronic properties and hydrogen-bonding capacity, impacting anticancer activity against MCF7 cells .

- 3-(3-Nitrophenyl): The meta-nitro substitution may influence regioselectivity in reactions or binding to targets like kinases .

Substituent Variations

- Aryl Ether Substituents: Compounds such as 5-(3,4-diethoxyphenyl)-3-(4-pyridyl)-1,2,4-oxadiazole feature ethoxy groups, enhancing lipophilicity and solubility in nonpolar environments .

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features an oxadiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological functions. Recent studies have demonstrated its potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a pyridine ring at the 3-position of the oxadiazole ring. Its molecular properties include:

| Property | Value |

|---|---|

| Molecular Weight | 150.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound inhibits cell proliferation by causing G2/M phase arrest.

- Caspase Activation : It activates caspases involved in the apoptotic pathway, leading to programmed cell death .

A study reported that derivatives of this compound displayed IC50 values ranging from 7.0 µM to 49.7 µM against several cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart) .

Anti-inflammatory Activity

The compound has been identified as a potent inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Its efficacy includes:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Shows potential against fungal strains such as Candida albicans .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with active sites of enzymes like COX and LOX, inhibiting their function.

- Gene Expression Modulation : It alters the expression of genes involved in cell survival and apoptosis .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes into various metabolites that may also exhibit biological activity .

Study on Anticancer Effects

In a notable study, this compound was evaluated for its cytotoxic effects on HeLa cells. The findings indicated that treatment with the compound resulted in a significant increase in early and late apoptotic cells compared to control groups. Flow cytometry analysis revealed that at concentrations of 7 µM and above, there was a marked increase in caspase activity .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in animal models. The results demonstrated that administration significantly reduced inflammation markers in serum following induced inflammation through carrageenan injection .

Q & A

Basic Research Questions

Q. What computational methods are suitable for predicting the pKa of the 4,5-dihydro-1,2,4-oxadiazol-5-one moiety, and what are their limitations?

- Methodology : The SPARC program is validated for calculating pKa values of this moiety, yielding a theoretical pKa of 6.80 for azilsartan derivatives . However, Jaguar lacks parameterization for this group, leading to inconsistencies in predictions. Researchers should cross-validate computational results with experimental titration or spectrophotometric methods to resolve discrepancies .

Q. How does the ionization state of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one at physiological pH influence its bioavailability?

- Methodology : At pH 7.4, the oxadiazolone moiety (pKa = 6.80) is ~78% ionized, enhancing solubility but potentially reducing membrane permeability. Use QikProp to model absorption parameters (e.g., logP, Caco-2 permeability) and correlate with in vitro permeability assays (e.g., PAMPA) .

Q. What synthetic routes are reported for preparing 4,5-dihydro-1,2,4-oxadiazol-5-one derivatives?

- Methodology : Cyclocondensation of amidoximes with carbonyl compounds under acidic or thermal conditions is a common approach. For example, refluxing intermediates in ethanol followed by recrystallization (DMF:EtOH, 1:1) yields crystalline products. Monitor reaction progress via TLC or LC-MS to optimize yields .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for oxadiazolone derivatives be resolved?

- Methodology : SHELX programs (e.g., SHELXL) remain widely used for small-molecule refinement despite newer alternatives. For twinned or high-resolution macromolecular data, combine SHELXPRO with PHENIX for improved accuracy. Validate hydrogen-bonding networks using Hirshfeld surface analysis .

Q. What strategies mitigate discrepancies between theoretical and experimental pKa values for this moiety?

- Methodology : When Jaguar fails to predict pKa due to missing parameters, use hybrid QM/MM simulations (e.g., Gaussian/SPARC) or empirical corrections based on Hammett constants. Experimental validation via capillary electrophoresis or NMR pH titrations is critical .

Q. How can substituents on the pyridine ring modulate the compound’s bioactivity?

- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine ring to enhance electrophilicity and binding to targets like kinases. Use docking studies (AutoDock Vina) and MD simulations to assess interactions with active sites. Synthesize derivatives via Suzuki-Miyaura coupling for structure-activity relationship (SAR) analysis .

Q. What analytical techniques are optimal for characterizing byproducts in oxadiazolone synthesis?

- Methodology : High-resolution LC-MS (ESI+) identifies low-abundance byproducts (e.g., open-chain intermediates). Pair with 2D NMR (HSQC, HMBC) to resolve regioisomeric impurities. For thermal degradation studies, use TGA-FTIR to track volatile byproducts .

Q. How does the oxadiazolone ring’s conformation impact its pharmacokinetic profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.